molecular formula C10H7F6NO2 B1438986 2,2,2-trifluoroethyl N-[4-(trifluoromethyl)phenyl]carbamate CAS No. 23794-80-1

2,2,2-trifluoroethyl N-[4-(trifluoromethyl)phenyl]carbamate

Cat. No. B1438986
CAS RN: 23794-80-1
M. Wt: 287.16 g/mol
InChI Key: LQCXCGJWHXQZMV-UHFFFAOYSA-N
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Description

“2,2,2-trifluoroethyl N-[4-(trifluoromethyl)phenyl]carbamate” is a chemical compound with the CAS Number: 23794-80-1 . It has a molecular weight of 287.16 . The IUPAC name for this compound is 2,2,2-trifluoroethyl 4-(trifluoromethyl)phenylcarbamate .


Molecular Structure Analysis

The InChI code for this compound is 1S/C10H7F6NO2/c11-9(12,13)5-19-8(18)17-7-3-1-6(2-4-7)10(14,15)16/h1-4H,5H2,(H,17,18) . This code provides a unique representation of the compound’s molecular structure.

It is stored at room temperature .

Scientific Research Applications

Synthesis and Chemical Properties

  • Synthesis of Onium Salts : 2,2,2-Trifluoroethyl onium triflates, including salts of nitrogen, sulfur, and phosphorus, are synthesized using (2,2,2-trifluoroethyl)phenyliodonium triflate. These triflates have applications in producing trifluoromethylated olefins when treated with aldehydes (Umemoto & Gotoh, 1991).
  • Polyimide Synthesis : Novel fluorinated aromatic diamine monomers, such as those involving 2,2,2-trifluoroethyl groups, are used to synthesize fluorine-containing polyimides. These polyimides exhibit good solubility, thermal stability, and mechanical properties (Yin et al., 2005).
  • NMR Studies : 2,2,2-Trifluoroethyl groups are evaluated in NMR studies for their chemical shift sensitivity, which is crucial for elucidating protein conformers or states (Ye et al., 2015).

Applications in Organic Chemistry

  • Carbanion Synthons : The chemistry of alpha-trifluoromethyl carbanions, including those related to 2,2,2-trifluoroethyl groups, is important in organic synthesis. These carbanions are used for creating various organic compounds due to their stabilizing electron-withdrawing effect (Uneyama et al., 2008).
  • Gene Expression Inhibition : Compounds with 2,2,2-trifluoroethyl groups are investigated for their ability to inhibit NF-kappaB and AP-1 gene expression, showing potential in medicinal chemistry (Palanki et al., 2000).

Materials Science and Polymer Chemistry

  • Polyimide Films : The synthesis of fluorinated polyimides using 2,2,2-trifluoroethyl groups leads to films with excellent thermal stability, mechanical properties, and optical transparency. These are significant for applications in electronics and materials science (Tao et al., 2009).
  • Fluorinated Polybenzimidazopyrrolones : The use of 2,2,2-trifluoroethyl groups in the synthesis of fluorinated polybenzimidazopyrrolones results in polymers with high thermal stability and excellent resistance to alkaline hydrolysis, useful in various industrial applications (Tao et al., 2014).

Safety And Hazards

The compound is labeled with the GHS07 pictogram, indicating that it can be harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .

Future Directions

While specific future directions for this compound are not available, similar compounds have been synthesized for potential biological activity . This suggests that “2,2,2-trifluoroethyl N-[4-(trifluoromethyl)phenyl]carbamate” could also be explored for its biological activity.

properties

IUPAC Name

2,2,2-trifluoroethyl N-[4-(trifluoromethyl)phenyl]carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H7F6NO2/c11-9(12,13)5-19-8(18)17-7-3-1-6(2-4-7)10(14,15)16/h1-4H,5H2,(H,17,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LQCXCGJWHXQZMV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C(F)(F)F)NC(=O)OCC(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H7F6NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

287.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,2,2-trifluoroethyl N-[4-(trifluoromethyl)phenyl]carbamate

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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